molecular formula C13H8N2O2S B3369193 2-(3-Nitrophenyl)-1,3-benzothiazole CAS No. 22868-33-3

2-(3-Nitrophenyl)-1,3-benzothiazole

Cat. No. B3369193
CAS RN: 22868-33-3
M. Wt: 256.28 g/mol
InChI Key: QNYLRZBOTOWMAE-UHFFFAOYSA-N
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Description

“2-(3-Nitrophenyl)-1,3-benzothiazole” is a compound that contains a nitrophenol moiety, which consists of a benzene ring with a carbon bearing a nitro group . Nitrophenols are more acidic than phenol itself . The 3-nitrophenol, a yellow solid (m.p. 97 °C), is a precursor to the drug mesalazine (5-aminosalicylic acid) .


Chemical Reactions Analysis

Nitro compounds are organic compounds that contain one or more nitro functional groups (−NO 2). The nitro group is one of the most common explosophores (functional group that makes a compound explosive) used globally. The nitro group is also strongly electron-withdrawing .

Scientific Research Applications

Synthesis and Characterization

  • 2-(3-Nitrophenyl)-1,3-benzothiazole and its derivatives are synthesized using various methods, like grinding with minimal solvent usage. These compounds are characterized using methods such as IR, NMR, and melting point analysis. For instance, 2,3-Dihydro-2-(4-nitrophenyl)benzothiazole is synthesized by mixing equimolar amounts of aldehyde and 2-aminobenzenethiol in ethanol and recrystallized, and it exhibits stability properties in certain conditions (Akiyama, 2014).

Applications in Alzheimer's Disease Research

  • 2-(3-Nitrophenyl)-1,3-benzothiazole derivatives are being studied for their potential use in imaging agents targeting amyloid beta plaques in Alzheimer's disease. For example, 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole, synthesized as a derivative of the Pittsburg Compound-B (PIB), has shown promising characteristics as a tracer for in vivo visualization of amyloid deposits in Alzheimer's patients (Serdons et al., 2009).

Antibacterial Properties

  • Some derivatives of 2-(3-Nitrophenyl)-1,3-benzothiazole have shown inhibitory properties against bacterial strains like Klebsiella sp. and Salmonella sp. The antibacterial activity of these compounds is analyzed using methods like Disk diffusion method (Karim, 2019).

Antitumor Properties

  • Novel 2-(4-aminophenyl)benzothiazoles, related to 2-(3-Nitrophenyl)-1,3-benzothiazole, show potent antitumor properties both in vitro and in vivo. Their mechanism involves cytochrome P450 1A1 induction and biotransformation to active metabolites. Amino acid conjugation to these benzothiazoles has been used to overcome drug lipophilicity limitations, demonstrating significant potential for clinical applications in cancer treatment (Bradshaw et al., 2002).

Safety and Hazards

Nitrophenols, including 3-nitrophenol, are poisonous. Occasionally, nitrophenols contaminate the soil near former explosives or fabric factories and military plants, and current research is aimed at remediation .

Future Directions

A study on a related compound, “(E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP)”, has shown potential as an antiviral agent for hepatitis B (HBV) and C (HCV) viruses management . This suggests that “2-(3-Nitrophenyl)-1,3-benzothiazole” and related compounds could have potential applications in medicinal chemistry.

properties

IUPAC Name

2-(3-nitrophenyl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYLRZBOTOWMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349875
Record name 2-(3-nitrophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1,3-benzothiazole

CAS RN

22868-33-3
Record name 2-(3-Nitrophenyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22868-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-nitrophenyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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